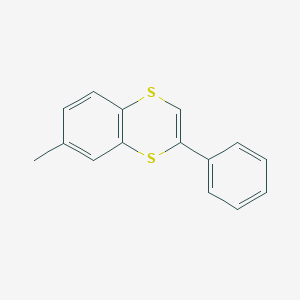
7-Methyl-2-phenyl-1,4-benzodithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenyl-1,4-benzodithiine is an organic compound with the molecular formula C15H12S2. It belongs to the class of benzodithiines, which are characterized by a benzene ring fused with two sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-1,4-benzodithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylthiophenol with methyl iodide in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-phenyl-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
7-Methyl-2-phenyl-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenyl-1,4-benzodithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfur atoms play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
2-Phenyl-1,4-benzodithiine: Lacks the methyl group at the 7-position.
7-Methyl-1,4-benzodithiine: Lacks the phenyl group at the 2-position.
Uniqueness: 7-Methyl-2-phenyl-1,4-benzodithiine is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs .
Propriétés
Numéro CAS |
89614-11-9 |
|---|---|
Formule moléculaire |
C15H12S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
6-methyl-3-phenyl-1,4-benzodithiine |
InChI |
InChI=1S/C15H12S2/c1-11-7-8-13-14(9-11)17-15(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
JDFBERNVWZYUPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


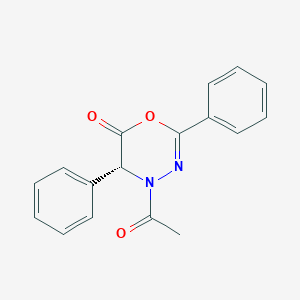
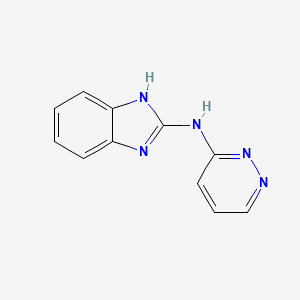
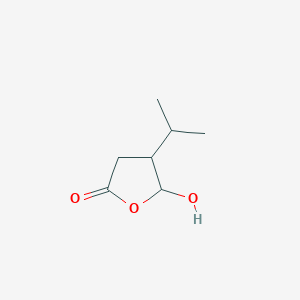
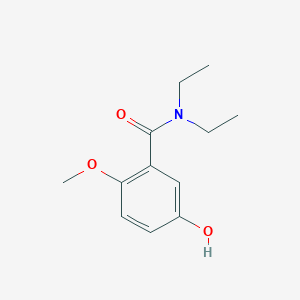
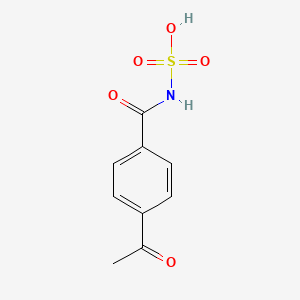
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

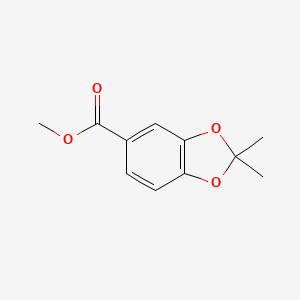
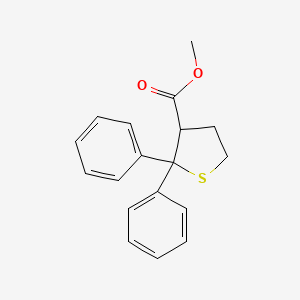
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
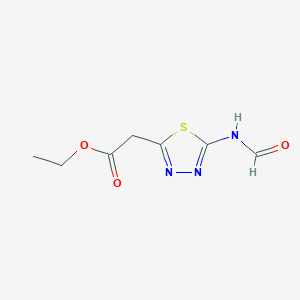
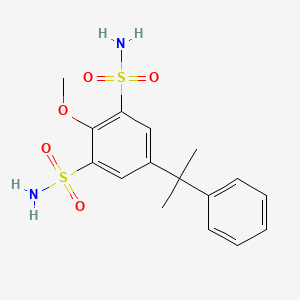
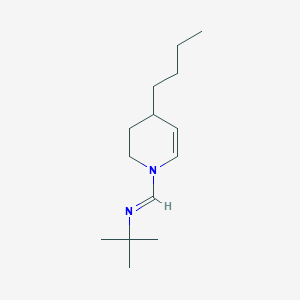
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
